2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is a heterocyclic compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of the trifluoromethyl group and the carbonitrile functional group enhances its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.
This compound can be synthesized through various chemical methods, often involving the reaction of 2-aminothiophenol derivatives with trifluoroacetic acid or its derivatives under specific conditions. The synthesis may also utilize catalytic processes to improve yield and efficiency.
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is classified as a heterocyclic aromatic compound. It is further categorized as a benzothiazole derivative, which is known for its diverse biological activities and applications in drug discovery.
The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile typically involves the following steps:
In industrial settings, continuous flow processes are often employed to enhance the efficiency of the synthesis. High-pressure reactors and advanced catalytic systems can optimize production, focusing on scalability and cost-effectiveness.
The molecular structure of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile includes:
The molecular formula is , with a molecular weight of approximately 220.19 g/mol. The compound's structural characteristics contribute to its unique reactivity and biological properties.
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance:
The mechanism of action for 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with target proteins. This property is crucial for modulating biological processes and exhibiting pharmacological effects.
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile has several scientific applications:
This compound exemplifies the significance of benzothiazole derivatives in advancing drug discovery and material innovation. Ongoing research continues to explore its therapeutic potential and applications across various scientific fields.
Benzothiazole derivatives represent a privileged structural motif in medicinal chemistry and drug design, characterized by a fused bicyclic system incorporating benzene and thiazole rings. This scaffold demonstrates remarkable versatility in interacting with biological targets, contributing to a broad spectrum of pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects [6]. The inherent electronic properties of the benzothiazole nucleus facilitate π-π stacking interactions with biomolecular targets, while the nitrogen and sulfur heteroatoms provide hydrogen-bonding acceptors crucial for molecular recognition processes. Within this structural family, 2-substituted benzothiazoles have emerged as particularly significant pharmacophores, exemplified by FDA-approved therapeutics such as riluzole for amyotrophic lateral sclerosis and flutemetamol used in Alzheimer's disease diagnostics [6]. The scaffold's drug-like properties, including favorable pharmacokinetic profiles and synthetic tractability, have cemented its position as a cornerstone in heterocyclic medicinal chemistry.
The strategic incorporation of trifluoromethyl (-CF₃) and nitrile (-CN) groups into benzothiazole frameworks significantly enhances their potential as bioactive compounds. The trifluoromethyl group exerts profound effects on molecular properties due to its high electronegativity, substantial volume, and exceptional lipophilicity (π-hydrophobic parameter ≈ 0.88). These characteristics facilitate enhanced membrane permeability and improved metabolic stability by reducing oxidative deactivation pathways [1]. Concurrently, the nitrile group serves as a versatile bioisostere, contributing to dipole interactions with biological targets while offering synthetic flexibility for further derivatization through nucleophilic addition or reduction [1]. When these groups are combined on the benzothiazole scaffold, they create a synergistic effect that optimizes ligand-receptor interactions.
The trifluoromethyl group at the 2-position of benzothiazole significantly influences electron distribution within the heterocyclic system, potentially enhancing binding affinity to hydrophobic enzyme pockets. Meanwhile, the nitrile group, particularly at the 4- or 6-position, introduces a strong dipole moment (approximately 3.5 D) that can form directional interactions with amino acid residues in target proteins. This combination has proven effective in antimicrobial applications, where analogs demonstrate potent activity against resistant strains like MRSA (MIC values reaching 0.25 μg/mL) [6]. The trifluoromethyl group's contribution to increased lipophilicity is quantified by an XLogP3 value of approximately 3 for related structures, optimizing cellular penetration while the nitrile maintains favorable metabolic stability [1].
Table 1: Impact of Functional Groups on Benzothiazole Properties
Functional Group | Electronic Effect | Physicochemical Contribution | Biological Consequence |
---|---|---|---|
Trifluoromethyl (-CF₃) | Strong -I effect, moderate +R | ↑ Lipophilicity (π ≈ 0.88), metabolic stability | Enhanced membrane penetration, target affinity |
Nitrile (-CN) | Strong -I and -R effects | Molecular dipole ~3.5 D, hydrogen bonding acceptor | Directional binding interactions, synthetic versatility |
Benzothiazole Core | Delocalized π-system | Planar conformation, hydrogen bond acceptors (N, S) | π-π stacking, biomolecular recognition |
The medicinal exploration of 2-substituted benzothiazoles has progressed through distinct evolutionary phases, beginning with early natural product isolations such as bleomycin and epothilone A that demonstrated the scaffold's biological relevance [6]. Initial synthetic efforts focused on simple alkyl and aryl substitutions, yielding foundational compounds with moderate bioactivities. A significant breakthrough emerged with the discovery of 2-(4-aminophenyl)benzothiazole, which exhibited exceptional potency against breast carcinoma cell lines (MCF-7, MDA 468) with IC₅₀ values exceeding 1 nM [6]. This discovery validated the benzothiazole scaffold as a viable platform for anticancer development and stimulated extensive structure-activity relationship (SAR) studies.
The introduction of electron-withdrawing substituents, particularly at the 2-position, marked the next evolutionary leap. Early trifluoromethylated derivatives demonstrated enhanced pharmacokinetic properties, prompting systematic exploration of fluorine-containing analogs. This period coincided with advances in trifluoromethylation methodologies, including electrophilic trifluoromethylation using hypervalent iodine reagents and cyclization reactions with trifluoroacetonitrile [1]. These technical innovations enabled the synthesis of previously inaccessible derivatives, such as 2-trifluoromethyl-6-cyanobenzothiazoles, which demonstrated superior activity profiles compared to their non-fluorinated counterparts. The therapeutic success of trifluoromethyl-containing drugs like riluzole (approved 1995) and quizartinib (approved 2019) further validated this chemical approach, demonstrating clinical relevance across neurological disorders and oncology [6].
Contemporary research focuses on molecular hybridization strategies, combining the benzothiazole core with complementary pharmacophores. Notable examples include the synthesis of complex derivatives such as N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide (EVT-2997776), which integrates benzothiazole, thiazole, and trifluoromethylphenyl moieties into a single molecular architecture [5]. Such hybrids leverage multitarget engagement for enhanced potency against resistant pathogens and complex disease pathways, representing the current frontier in benzothiazole-based drug discovery.
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile occupies a distinctive niche within benzothiazole medicinal chemistry due to its unique substitution pattern and electronic properties. Unlike conventional 6-cyano isomers (e.g., 2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile, CAS: 1225041-14-4) [1] or 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile (CAS: 1190198-32-3) , the 4-cyano regioisomer features an alternative electronic distribution that potentially enhances its interaction with biological targets requiring specific dipole orientations. The strategic positioning of electron-withdrawing groups at both the 2- and 4-positions creates an electronic gradient across the heterocyclic system, potentially facilitating stronger interactions with electron-rich regions of therapeutic targets.
This derivative exemplifies modern rational drug design principles by optimizing two key functional groups known to enhance drug-like properties. The trifluoromethyl group at the 2-position contributes to increased lipophilicity and metabolic stability, while the 4-cyano group offers both steric precision and synthetic versatility for further derivatization. Its structural framework aligns with advanced antibacterial agents targeting FtsZ polymerization (e.g., compound 24, MIC: 0.25 μg/mL against MRSA) [6] and DNA topoisomerase inhibitors, suggesting potential applications in addressing antimicrobial resistance. Additionally, the compound's molecular weight (approximately 228.19 g/mol based on analogous structures) [1] falls within optimal ranges for central nervous system penetration and oral bioavailability, expanding its potential therapeutic applications beyond antimicrobial domains into neurological disorders and oncology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1